

A Comparative Guide to the Crystal Structure Analysis of 1,4-Thiazepane Derivatives

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Compound of Interest

Compound Name: 1,4-Thiazepane hydrochloride

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The seven-membered 1,4-thiazepane scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Understanding the three-dimensional structure of these molecules is crucial for rational drug design and for developing structure-activity relationships. While crystallographic data on **1,4-thiazepane hydrochloride** derivatives are not readily available in the public domain, this guide provides a comparative analysis of the crystal structures of a neutral 1,4-diazepane derivative and a hydrochloride salt of a related seven-membered heterocyclic amine. This comparison illustrates the conformational changes and packing arrangements that can be expected upon salt formation.

Comparison of Crystallographic Data

Due to the limited availability of crystal structure data for **1,4-thiazepane hydrochloride**, this section presents a comparison between a neutral N-substituted 1,4-diazepan-5-one and the hydrochloride salt of a substituted azepane. This serves as a representative model to understand the structural implications of protonation and hydrochloride salt formation in a seven-membered heterocyclic ring system.

Parameter	2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one	Azelastine Hydrochloride (an azepane derivative)
Chemical Formula	C ₁₉ H ₂₀ Cl ₂ N ₂ O	C ₂₂ H ₂₅ Cl ₂ N ₃ O
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	18.2076 (8)	11.334 (1)
b (Å)	14.2859 (6)	10.889 (1)
c (Å)	10.2713 (5)	18.139 (2)
α (°)	90	90
β (°)	98.245 (1)	106.31 (1)
γ (°)	90	90
Volume (Å ³)	2644.1 (2)	2146.1 (4)
Z	4	4
Key Conformational Features	The seven-membered 1,4-diazepane ring adopts a chair conformation.	The azepane ring is in a twisted-chair conformation.
Hydrogen Bonding	Intermolecular N-H...O hydrogen bonds form dimers.	The protonated azepane nitrogen forms a hydrogen bond with the chloride ion (N ⁺ -H...Cl ⁻).

Experimental Protocols

The following sections detail the synthetic and analytical procedures relevant to the study of 1,4-thiazepane derivatives.

Synthesis of 1,4-Thiazepane Derivatives

A common route to the 1,4-thiazepane core involves the cyclization of appropriate linear precursors. One established method is the reaction of cysteamine with α,β -unsaturated esters.

- Materials: Cysteamine, α,β -unsaturated ester (e.g., ethyl acrylate), solvent (e.g., methanol), base (e.g., sodium methoxide).
- Procedure:
 - Cysteamine is dissolved in methanol under an inert atmosphere.
 - A solution of sodium methoxide in methanol is added, and the mixture is stirred at room temperature.
 - The α,β -unsaturated ester is added dropwise to the reaction mixture.
 - The reaction is stirred at room temperature for several hours to days, with progress monitored by thin-layer chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.
 - The residue is purified by column chromatography on silica gel to yield the desired 1,4-thiazepan-5-one derivative.
- Reduction to 1,4-Thiazepane: The resulting thiazepanone can be reduced to the corresponding 1,4-thiazepane using a suitable reducing agent such as lithium aluminum hydride (LiAlH_4) in an anhydrous solvent like tetrahydrofuran (THF).

Formation of Hydrochloride Salts

For the preparation of the hydrochloride salt for crystallization and further studies:

- Materials: The synthesized 1,4-thiazepane derivative, ethereal hydrogen chloride (HCl) solution or HCl gas, anhydrous solvent (e.g., diethyl ether, isopropanol).
- Procedure:
 - The purified 1,4-thiazepane derivative is dissolved in a minimal amount of anhydrous diethyl ether.

- An ethereal solution of HCl is added dropwise with stirring until precipitation is complete.
- The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt.

Single-Crystal X-ray Diffraction Analysis

- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvent systems include ethanol, methanol, or mixtures such as dichloromethane/hexane.
- Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations



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Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,4-thiazepane derivatives.

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